![molecular formula C23H16F3N3O6 B607566 Fulacimstat CAS No. 1488354-15-9](/img/structure/B607566.png)
Fulacimstat
説明
Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .
Molecular Structure Analysis
Fulacimstat has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .Physical And Chemical Properties Analysis
Fulacimstat has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .科学的研究の応用
Diabetic Kidney Disease (DKD)
Fulacimstat has been studied for its effects on diabetic kidney disease (DKD). In a study titled “Effects of the chymase inhibitor fulacimstat in diabetic kidney disease—results from the CADA DIA trial”, it was found that Fulacimstat was safe and well tolerated but did not reduce albuminuria in patients with DKD . This suggests that while Fulacimstat might not be effective in reducing albuminuria, it could still be a safe treatment option for patients with DKD .
Tissue Remodeling
The protease chymase, which Fulacimstat inhibits, generates multiple factors involved in tissue remodeling . This suggests that Fulacimstat could potentially be used in research related to tissue remodeling, particularly in conditions where such remodeling is detrimental.
Angiotensin II Generation
Chymase is involved in the generation of angiotensin II . Therefore, Fulacimstat could be used in research studying the effects of angiotensin II and conditions related to its overproduction.
Heart Failure
Fulacimstat has been studied for its safety and tolerability in patients with chronic systolic heart failure or acute myocardial infarction with left ventricular dysfunction . This suggests that Fulacimstat could be used in research related to these conditions.
Proteinuria
Fulacimstat has been studied for its effects on proteinuria in patients with Type II diabetes mellitus . While the study found that Fulacimstat did not significantly reduce proteinuria, it could still be used in research related to proteinuria and its underlying mechanisms .
Glomerular Filtration Rate (GFR)
Fulacimstat has been studied for its effects on the estimated glomerular filtration rate (eGFR) in patients with DKD . This suggests that Fulacimstat could be used in research related to kidney function and conditions that affect the GFR .
作用機序
Target of Action
Chymase is a protease that generates multiple factors involved in tissue remodeling, including angiotensin II (Ang II) . It has been implicated in the pathophysiology of diabetic kidney disease (DKD) .
Mode of Action
Fulacimstat interacts with its target, chymase, by inhibiting its activity .
Biochemical Pathways
Chymase generates mediators of tissue remodeling including angiotensin II (Ang II) that have been implicated in the pathophysiology of diabetic kidney disease (DKD) . In rat mesangial cells, chymase induced the TGF-β1 pathway in an Ang II-independent pathway . This suggests that chymase inhibition can provide additional effects to ACEi or ARB therapy .
Pharmacokinetics
It has been reported that fulacimstat achieved mean total trough concentrations that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity .
Result of Action
After six months of treatment, there were no effects of Fulacimstat compared to placebo on the changes in left-ventricular ejection fraction (LVEF), left-ventricular end-diastolic volume index (LVEDVI), and left-ventricular end-systolic volume index (LVESVI) .
Action Environment
It is known that fulacimstat was safe and well tolerated in patients with left-ventricular dysfunction (lvd) after first stemi .
Safety and Hazards
Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .
将来の方向性
Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with Fulacimstat in patients after acute MI .
特性
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fulacimstat | |
CAS RN |
1488354-15-9 | |
Record name | Fulacimstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulacimstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FULACIMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。